molecular formula C17H14ClN3OS B2508650 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 851132-81-5

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No. B2508650
CAS RN: 851132-81-5
M. Wt: 343.83
InChI Key: PTILNOONYUPHAF-UHFFFAOYSA-N
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Description

The compound “2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms . It also has a phenyl group (a ring of six carbon atoms, often represented as “Ph”) and a chlorophenyl group (a phenyl group with a chlorine atom attached). The “thio” prefix suggests the presence of sulfur.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazole ring and phenyl groups are likely to be planar due to the nature of their bonding . The exact three-dimensional structure would depend on the specific arrangement and rotation around single bonds.


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The imidazole ring can act as a Lewis base, donating a pair of electrons . The chlorine atom on the chlorophenyl group is likely to be a site of high reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c18-13-5-4-8-15(11-13)21-10-9-19-17(21)23-12-16(22)20-14-6-2-1-3-7-14/h1-11H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTILNOONYUPHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

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